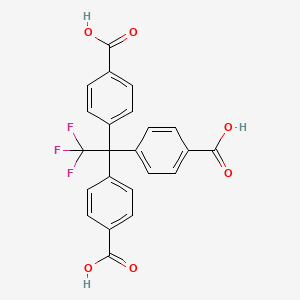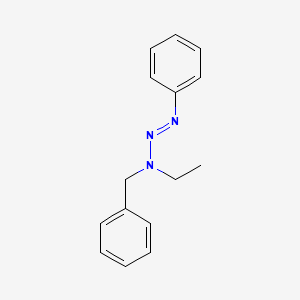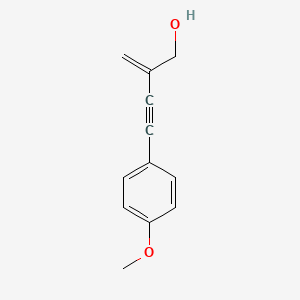
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is a complex organic compound characterized by the presence of three benzoic acid groups attached to a central trifluoroethane core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid typically involves the reaction of trifluoroethane derivatives with benzoic acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethane core can interact with various enzymes and proteins, altering their activity and function. The benzoic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in similar applications but with different chemical properties.
2,2,2-Trifluoroethanol: A simpler compound with applications in organic synthesis.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is unique due to its combination of a trifluoroethane core with three benzoic acid groups, providing a distinct set of chemical and physical properties that are not found in simpler compounds.
This detailed article provides a comprehensive overview of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61204-10-2 |
|---|---|
Molekularformel |
C23H15F3O6 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
4-[1,1-bis(4-carboxyphenyl)-2,2,2-trifluoroethyl]benzoic acid |
InChI |
InChI=1S/C23H15F3O6/c24-23(25,26)22(16-7-1-13(2-8-16)19(27)28,17-9-3-14(4-10-17)20(29)30)18-11-5-15(6-12-18)21(31)32/h1-12H,(H,27,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
DUOVAVVQXCSHMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)




![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)



